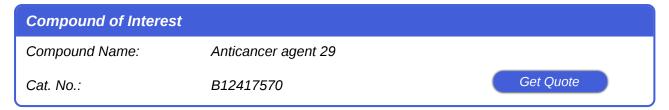


A Comparative Guide to Kinase Inhibitors Targeting the FGFR Pathway

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For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, is a key driver in various cancers. This has led to the development of targeted therapies aimed at inhibiting FGFR kinases. This guide provides a comparative analysis of three prominent FGFR kinase inhibitors: Pemigatinib (INCB054828), Erdafitinib, and Rogaratinib, presenting key experimental data to inform research and drug development decisions. While direct, publicly available data for a specific molecule designated solely as "Anticancer agent 29" with a defined kinase inhibitor profile is limited, this guide focuses on these well-characterized alternatives that target the same critical oncogenic pathway.

Quantitative Data Summary

The following tables summarize the biochemical potency and clinical efficacy of Pemigatinib, Erdafitinib, and Rogaratinib.

Table 1: Biochemical Potency (IC50, nM)



Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4	VEGFR2
Pemigatinib	0.4[1][2][3]	0.5[1][2][3]	1.0[1][2][3]	30[1][2][3]	-
Erdafitinib	Potent inhibitor of FGFR1-4[4] [5]	-			
Rogaratinib	1.8[6] / 11.2[7]	<1.0[6][7]	9.2[6] / 18.5[7]	1.2[6] / 201[7]	120[8]

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources.

Table 2: Clinical Efficacy in Urothelial Carcinoma with FGFR Alterations

Inhibitor	Trial Name	Phase	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Pemigatinib	FIGHT-201[9] [10]	II	17.8% - 23.3%[10]	4.0 - 4.3[10]	6.8 - 8.9[10]
Erdafitinib	THOR (Cohort 1)[11] [12][13]	III	45.6%[12][13]	5.6[11][12] [13]	12.1[11][12] [13]
Rogaratinib	FORT-1[14]	11/111	20.7%[14]	-	8.3[14]
Rogaratinib + Atezolizumab	FORT-2[15] [16]	lb	53.8%[15]	6.1 (at RP2D) [15]	-

Experimental Protocols

Detailed methodologies for the clinical trials cited above are crucial for interpreting the results. Below are summaries of the patient populations and endpoints for the key trials.



FIGHT-201 (Pemigatinib)

- Objective: To evaluate the efficacy and safety of pemigatinib in patients with metastatic or surgically unresectable urothelial carcinoma with FGF/FGFR alterations.[9]
- Patient Population: Adults with previously treated, unresectable or metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements.[10]
- Methodology: This was an open-label, single-arm, phase II study. Patients received pemigatinib 13.5 mg once daily. The primary endpoint was the centrally confirmed objective response rate (ORR) as per RECIST v1.1.[10]

THOR (Erdafitinib)

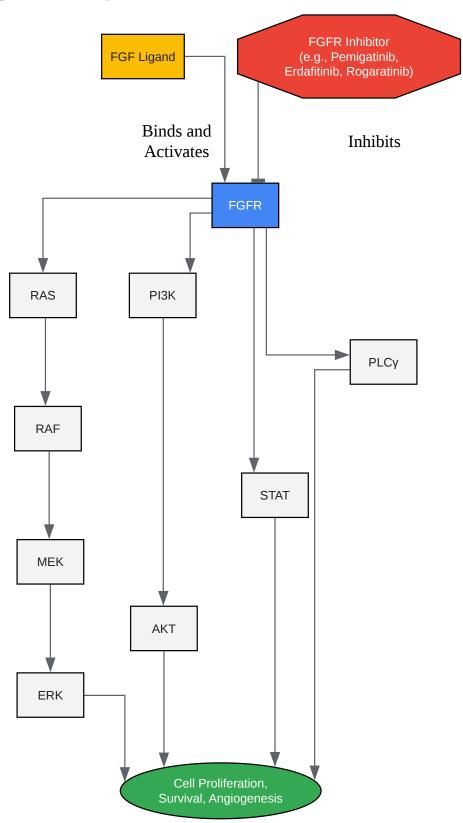
- Objective: To compare the efficacy of erdafitinib versus chemotherapy in patients with locally advanced or metastatic urothelial carcinoma with FGFR alterations who have progressed on or after anti-PD-1 or anti-PD-L1 therapy.[11]
- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations whose disease has progressed on or after at least one line of prior systemic therapy, including a PD-1/PD-L1 inhibitor.[17]
- Methodology: A randomized, open-label, phase III trial. Patients were randomized to receive either erdafitinib or the investigator's choice of chemotherapy (docetaxel or vinflunine). The primary efficacy outcome was overall survival (OS).[11][17]

FORT-1 (Rogaratinib)

- Objective: To compare the efficacy and safety of rogaratinib versus chemotherapy in patients with locally advanced or metastatic urothelial carcinoma selected based on FGFR1/3 mRNA expression.[14]
- Patient Population: Patients with FGFR1/3 mRNA-positive locally advanced or metastatic urothelial carcinoma who had received at least one prior platinum-containing regimen.[14]
- Methodology: A phase II/III, randomized, open-label trial. Patients were randomly assigned to receive either rogaratinib (800 mg orally twice daily) or chemotherapy (docetaxel, paclitaxel, or vinflunine). The primary endpoint was overall survival.[14]



Visualizations Signaling Pathway





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Caption: Simplified FGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow



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